MNI-caged-L-glutamate-d3
Description
MNI-caged-L-glutamate-d3 is a deuterated analog of MNI-caged-L-glutamate, a photolabile compound widely used in neuroscience for precise, light-triggered release of L-glutamate. The deuterated version replaces three hydrogen atoms with deuterium, enhancing metabolic stability and reducing hydrogen-deuterium exchange effects in experimental settings . Key structural features include a 4-methoxy-7-nitroindolinyl (MNI) caging group attached to L-glutamate, with a molecular formula of C₁₄H₁₄D₃N₃O₆ and a molecular weight of approximately 326.33 g/mol (adjusted for deuterium substitution) . The compound is stored at -20°C and shipped at room temperature, with a purity >95% (HPLC) . Its primary application lies in ultrafast neurotransmitter uncaging for studying synaptic transmission and receptor kinetics .
Properties
Molecular Formula |
C₁₄H₁₄D₃N₃O₆ |
|---|---|
Molecular Weight |
326.32 |
Synonyms |
(αS)-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic Acid-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
MNI-Caged-L-Glutamate (Non-Deuterated)
Structural and Functional Differences: The non-deuterated form (C₁₄H₁₇N₃O₆, MW 323.30 g/mol) shares the same MNI caging group but lacks deuterium substitution. This results in faster metabolic degradation in vivo compared to the deuterated analog . Photochemical Properties: Both compounds exhibit similar photolysis efficiency under UV light (~350 nm), releasing L-glutamate within microseconds. However, the deuterated form shows marginally slower release kinetics due to isotopic effects on bond cleavage . Applications: While both are used in synaptic physiology, the deuterated variant is preferred in long-duration experiments requiring reduced background hydrolysis .
CDNI-Glu (4-Carboxymethoxy-5,7-Dinitroindolinyl Glutamate)
Structural Differences :
CDNI-Glu replaces the methoxy group at the 4-position of the indoline ring with a carboxymethoxy group and adds a nitro group at the 5-position. This increases hydrophilicity and alters absorption maxima (λmax ~380 nm vs. ~350 nm for MNI-Glu) .
Photolysis Efficiency :
CDNI-Glu exhibits faster uncaging kinetics (sub-microsecond) but lower quantum yield (0.08 vs. 0.12 for MNI-Glu), requiring higher light intensities for equivalent glutamate release .
Applications :
Preferred for rapid kinetic studies, though its solubility in aqueous buffers is lower than MNI-caged analogs .
MNI-Caged-D-Glutamylglycine
Structural Differences :
This compound combines D-glutamate with glycine via a peptide bond, caged with the MNI group. The stereochemistry (D-glutamate) and dual neurotransmitter release target both NMDA and glycine receptors .
Photochemical Properties :
Uncaging releases D-glutamylglycine, a glycine receptor partial agonist. Its photolysis efficiency is comparable to MNI-Glu but with broader receptor activation profiles .
Applications :
Used to study co-activation of glutamate and glycine receptors, particularly in spinal cord circuits .
Trifluoroacetate Salt Form of MNI-Caged-L-Glutamate
Differences :
The trifluoroacetate salt (CAS 2226362-29-2) enhances solubility in polar solvents compared to the free acid form. Molecular weight increases to ~379.30 g/mol due to the salt counterion .
Applications :
Preferred for in vitro assays requiring high solubility, though the salt may interfere with electrophysiological recordings at high concentrations .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| MNI-caged-L-glutamate-d3 | C₁₄H₁₄D₃N₃O₆ | ~326.33 | Not disclosed | Deuterated, enhanced stability |
| MNI-caged-L-glutamate | C₁₄H₁₇N₃O₆ | 323.30 | 295325-62-1 | Standard for synaptic studies |
| CDNI-Glu | C₁₆H₁₆N₄O₈ | 392.32 | Not disclosed | Carboxymethoxy, dual nitro groups |
| MNI-caged-D-glutamylglycine | C₁₆H₁₈N₄O₇ | 378.34 | Not disclosed | Dual neurotransmitter release |
| MNI-Glu (Trifluoroacetate) | C₁₄H₁₇N₃O₆·C₂HF₃O₂ | ~379.30 | 2226362-29-2 | High solubility |
Table 2: Photochemical and Functional Properties
| Compound | λmax (nm) | Quantum Yield | Release Kinetics (µs) | Primary Application |
|---|---|---|---|---|
| This compound | 350 | 0.11 | 1.2 | Long-duration synaptic studies |
| MNI-caged-L-glutamate | 350 | 0.12 | 1.0 | General neurotransmitter uncaging |
| CDNI-Glu | 380 | 0.08 | 0.8 | Ultrafast kinetic assays |
| MNI-caged-D-glutamylglycine | 350 | 0.10 | 1.5 | Co-activation of NMDA/glycine receptors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
